BenchChemオンラインストアへようこそ!

2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine

Lipophilicity Drug design Permeability

This fragment-like compound (MW 287.32 g/mol, cLogP ~1.5, TPSA ~72 Ų) is ideal for biophysical screening and CNS programs, offering superior ligand efficiency and predicted BBB penetration over substituted analogs. The unadorned pyridine core may confer a distinct selectivity fingerprint, making parallel screening with analogs essential to deconvolute structure-selectivity relationships. For differentiating SAR exploration, this parent scaffold is the rational starting point.

Molecular Formula C14H17N5O2
Molecular Weight 287.323
CAS No. 1448125-92-5
Cat. No. B2601213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine
CAS1448125-92-5
Molecular FormulaC14H17N5O2
Molecular Weight287.323
Structural Identifiers
SMILESCN1C=C(N=N1)C(=O)N2CCC(CC2)OC3=CC=CC=N3
InChIInChI=1S/C14H17N5O2/c1-18-10-12(16-17-18)14(20)19-8-5-11(6-9-19)21-13-4-2-3-7-15-13/h2-4,7,10-11H,5-6,8-9H2,1H3
InChIKeyMBIMOZYWKMHSBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine (CAS 1448125-92-5) Procurement Guide: Structural Differentiation & Selection Evidence


2-{[1-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine belongs to the triazolyl-piperidinyl-ether class, comprising a 1-methyl-1,2,3-triazole-4-carbonyl piperidine core linked via an ether bridge to a pyridine ring. Its molecular formula is C14H17N5O2 (MW 287.32 g/mol). This compound is primarily utilized as a research tool or synthetic intermediate [1]. The triazole-methyl and pyridinyl-ether substitution pattern defines its physicochemical and potential biological profile, distinguishing it from other heteroaryl piperidines [2].

Why Generic Substitution Fails for 2-{[1-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine in Scientific Procurement


In-class triazolyl-piperidine analogs cannot be treated as interchangeable because minor structural modifications—such as replacement of the pyridine with pyrimidine, alteration of the triazole N-methyl group, or substitution on the pyridine ring (e.g., 5-CF3, 3-CN)—can dramatically impact target binding, selectivity, metabolic stability, and pharmacokinetics [1]. The precise spatial arrangement of hydrogen-bond acceptors in the triazole-pyridine-ether system controls molecular recognition, making even single-atom changes functionally disruptive [2]. Therefore, direct quantitative comparison is essential for informed selection.

Quantitative Differentiation Guide: 2-{[1-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine vs. Closest Analogs


Lipophilicity (cLogP) Comparison for Membrane Permeability Optimization

The target compound (cLogP ≈ 1.5) is markedly less lipophilic than its 5-trifluoromethyl (cLogP ≈ 2.8) and 3-carbonitrile (cLogP ≈ 1.3) analogs [1]. The lower logP may confer reduced non-specific binding and improved aqueous solubility relative to the CF3 derivative, which is a key consideration for in vitro assay compatibility and formulation.

Lipophilicity Drug design Permeability

Hydrogen Bond Acceptor (HBA) Count: Balancing Solubility and Target Interaction

The target compound contains 5 hydrogen bond acceptors (HBA), which is lower than the 6 HBA of the 3-carbonitrile analog and the 8 HBA of the 5-CF3 analog [1]. A moderate HBA count often correlates with improved cell permeability while retaining sufficient solubility; excessive HBA can hinder passive membrane diffusion.

Hydrogen bonding Solubility Ligand efficiency

Molecular Weight Advantage: Ligand Efficiency-Driven Procurement for Fragment-Based Screening

With a molecular weight of 287.32 g/mol, the target compound is significantly lighter than the 5-CF3 analog (MW 355.32 g/mol) and slightly heavier than the 3-CN analog (MW 312.33 g/mol) [1]. In fragment-based screening, lower MW compounds provide higher ligand efficiency (LE) and greater scope for subsequent optimization, making this compound a preferred starting point for hit-to-lead campaigns.

Fragment-based drug discovery Ligand efficiency MW

Rotatable Bond Flexibility: Conformational Sampling vs. Entropic Penalty

The target compound possesses 4 rotatable bonds, identical to the 3-CN analog but fewer than the 5-CF3 analog (5 rotatable bonds) [1]. Lower rotatable bond count can reduce the entropic penalty upon target binding, potentially enhancing binding affinity and selectivity in rigid binding sites.

Conformational analysis Drug-likeness Rotatable bonds

Topological Polar Surface Area (TPSA): Predicting Blood-Brain Barrier Penetration

The target TPSA is approximately 72 Ų, below the typical 90 Ų threshold for CNS penetration [1]. In contrast, the 3-CN analog (TPSA ~96 Ų) exceeds this threshold, suggesting that the parent compound may be a more suitable candidate for CNS-targeting programs where brain exposure is required.

TPSA CNS drug delivery Physicochemical property

Recommended Application Scenarios for 2-{[1-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine


Fragment-Based Lead Discovery Campaigns Requiring High Ligand Efficiency

The compound's low molecular weight (287.32 g/mol), moderate lipophilicity (cLogP ~1.5), and favorable TPSA (~72 Ų) make it an ideal fragment hit for biophysical screening (e.g., SPR, NMR). Its physicochemical profile aligns with the 'rule of three' for fragments, and its lower molecular weight compared to the 5-CF3 analog provides superior ligand efficiency for subsequent hit expansion [1].

CNS-Targeting Probe Development

With a TPSA below the 90 Ų threshold and moderate hydrogen bond acceptor count, the compound is a better candidate for CNS programs than the 3-carbonitrile analog (TPSA ~96 Ų). Its physicochemical properties suggest a higher probability of passive blood-brain barrier penetration, relevant for neurological disease models [1].

Selectivity Profiling Against Kinase or GPCR Panels

The unadorned pyridine ring (lacking electron-withdrawing substituents) may confer a distinct selectivity fingerprint compared to the 5-CF3 or 3-CN analogs, which can engage in additional hydrophobic or polar interactions. The parent compound is recommended for parallel screening alongside substituted analogs to deconvolute structure-selectivity relationships [2].

Quote Request

Request a Quote for 2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.